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Compound of Interest

Compound Name: 5-Bromosalicylic acid

Cat. No.: B146069 Get Quote

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, synthesis, and potential biological activities of 5-Bromo-2-

hydroxybenzoic acid. The information is intended for researchers, scientists, and professionals

in the field of drug development.

Chemical Structure and Identification
5-Bromo-2-hydroxybenzoic acid, a derivative of salicylic acid, is an aromatic compound

characterized by a benzene ring substituted with a bromine atom, a hydroxyl group, and a

carboxylic acid group.

Table 1: Chemical Identification of 5-Bromo-2-hydroxybenzoic Acid

Identifier Value

IUPAC Name 5-bromo-2-hydroxybenzoic acid[1]

Synonyms
5-Bromosalicylic acid, 2-Hydroxy-5-

bromobenzoic acid

CAS Number 89-55-4[1]

Molecular Formula C₇H₅BrO₃[1]

SMILES C1=CC(=C(C=C1Br)C(=O)O)O[1]

InChI Key IEJOONSLOGAXNO-UHFFFAOYSA-N[1]
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Physicochemical Properties
The physicochemical properties of 5-Bromo-2-hydroxybenzoic acid are summarized in the table

below, providing key data for its handling, formulation, and analysis.

Table 2: Physicochemical Properties of 5-Bromo-2-hydroxybenzoic Acid

Property Value

Molecular Weight 217.02 g/mol [1]

Melting Point 168-170 °C[2]

Boiling Point 338.1 °C (predicted)

pKa 2.61

Solubility Soluble in water

Appearance White to slightly beige powder

Synthesis of 5-Bromo-2-hydroxybenzoic Acid
The synthesis of 5-Bromo-2-hydroxybenzoic acid is typically achieved through the electrophilic

bromination of salicylic acid. The hydroxyl and carboxyl groups on the salicylic acid ring direct

the incoming bromine atom to the para position relative to the hydroxyl group.

Experimental Protocol: Bromination of Salicylic Acid
This protocol is a representative method for the synthesis of 5-Bromo-2-hydroxybenzoic acid,

based on established procedures for the bromination of salicylic acid.

Materials:

Salicylic acid

Liquid bromine

Glacial acetic acid
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Sodium bisulfite solution

Distilled water

Round-bottom flask

Stirring apparatus

Heating mantle or water bath

Dropping funnel

Buchner funnel and filter paper

Crystallization dish

Procedure:

In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve a known

amount of salicylic acid in glacial acetic acid.

Slowly add a stoichiometric amount of liquid bromine dissolved in glacial acetic acid to the

salicylic acid solution with constant stirring. The reaction is exothermic and should be

controlled by external cooling if necessary.

After the addition is complete, continue stirring the reaction mixture at room temperature for

several hours or until the reaction is complete, which can be monitored by thin-layer

chromatography (TLC).

Pour the reaction mixture into cold water to precipitate the crude product.

If the solution retains a bromine color, add a small amount of sodium bisulfite solution to

quench the excess bromine.

Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash it

thoroughly with cold water.
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Recrystallize the crude product from a suitable solvent, such as ethanol-water, to obtain pure

5-Bromo-2-hydroxybenzoic acid.

Dry the purified crystals and determine the yield and melting point.

Spectroscopic Data
The structure of 5-Bromo-2-hydroxybenzoic acid can be confirmed using various spectroscopic

techniques.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for

the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic

acid, and C-Br stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum will exhibit distinct signals for the aromatic protons, with their

chemical shifts and coupling patterns providing information about their positions on the

benzene ring. The acidic protons of the hydroxyl and carboxylic acid groups will also be

visible.

¹³C NMR: The spectrum will show characteristic peaks for the seven carbon atoms in the

molecule, including the carboxyl carbon and the carbons of the aromatic ring.

Biological Activities and Signaling Pathways of
Derivatives
While specific biological activity data for 5-Bromo-2-hydroxybenzoic acid is limited in the readily

available literature, several of its derivatives have demonstrated significant pharmacological

effects, particularly in the areas of anti-inflammatory and neuroprotective activities. These

studies often point to the modulation of key cellular signaling pathways.

Anti-inflammatory Activity
Derivatives of 5-Bromo-2-hydroxybenzoic acid have been shown to possess anti-inflammatory

properties. For instance, a newly synthesized derivative, 4-((5-bromo-3-chloro-2-

hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), was found to inhibit the production of
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pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in

lipopolysaccharide (LPS)-activated microglial cells.[3] This inhibition is associated with the

downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

signaling pathway.[3]

The following is a general protocol to assess the anti-inflammatory activity of a compound by

measuring nitric oxide production in RAW 264.7 macrophage cells.

Materials:

RAW 264.7 macrophage cell line

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Lipopolysaccharide (LPS)

Test compound (e.g., a derivative of 5-Bromo-2-hydroxybenzoic acid)

Griess reagent

96-well cell culture plates

CO₂ incubator

Microplate reader

Procedure:

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-

streptomycin in a humidified incubator at 37°C with 5% CO₂.

Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
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Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory

response. Include a control group without LPS stimulation and a group with LPS stimulation

but without the test compound.

After the incubation period, collect the cell culture supernatant.

Determine the concentration of nitric oxide in the supernatant using the Griess reagent assay

according to the manufacturer's instructions.

Measure the absorbance using a microplate reader at the appropriate wavelength.

Calculate the percentage of inhibition of nitric oxide production by the test compound.

Neuroprotective Effects
A derivative of 5-Bromo-2-hydroxybenzoic acid, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl)

benzoate (BFB), has been shown to protect neuronal cells from oxidative stress-induced injury.

[4] This neuroprotective effect is linked to the activation of the Nrf2 (Nuclear factor erythroid 2-

related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.[4]

This protocol outlines a general method to evaluate the neuroprotective effects of a compound

against hydrogen peroxide (H₂O₂)-induced oxidative stress in PC12 cells.

Materials:

PC12 cell line

Roswell Park Memorial Institute (RPMI) 1640 medium

Horse serum and Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Hydrogen peroxide (H₂O₂)

Test compound (e.g., a derivative of 5-Bromo-2-hydroxybenzoic acid)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
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Dimethyl sulfoxide (DMSO)

96-well cell culture plates

CO₂ incubator

Microplate reader

Procedure:

Culture PC12 cells in RPMI 1640 medium supplemented with horse serum, FBS, and

penicillin-streptomycin in a humidified incubator.

Seed the cells in 96-well plates and allow them to attach.

Pre-treat the cells with different concentrations of the test compound for a specified period.

Induce oxidative stress by exposing the cells to a toxic concentration of H₂O₂ for a few

hours. Include appropriate control groups.

After the H₂O₂ treatment, remove the medium and add MTT solution to each well.

Incubate the plates to allow for the formation of formazan crystals.

Solubilize the formazan crystals by adding DMSO.

Measure the absorbance at a specific wavelength using a microplate reader.

Calculate the cell viability as a percentage of the control group to determine the

neuroprotective effect of the test compound.

Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the NF-κB

and Nrf2 signaling pathways, which are relevant to the biological activities of 5-Bromo-2-

hydroxybenzoic acid derivatives.
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Caption: Simplified NF-κB signaling pathway.
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Caption: Simplified Nrf2 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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